8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[c]chromene core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 8-methoxy-6-oxo-6H-benzo[c]chromene with 2-[(tert-butoxycarbonyl)amino]butanoic acid under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzo[c]chromene core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzo[c]chromene derivatives .
Scientific Research Applications
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The benzo[c]chromene core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate: Similar structure but with an acetate group instead of the butanoate group.
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid: Contains a benzoic acid moiety instead of the butanoate group.
ISOPROPYL ((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate: Features an isopropyl group and an acetate group.
Uniqueness
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which can be selectively removed under mild acidic conditions. This allows for further functionalization and modification of the compound, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C23H25NO7 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C23H25NO7/c1-6-18(24-22(27)31-23(2,3)4)21(26)29-14-8-10-16-15-9-7-13(28-5)11-17(15)20(25)30-19(16)12-14/h7-12,18H,6H2,1-5H3,(H,24,27) |
InChI Key |
XHTZXTLSBTZFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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